molecular formula C8H15NO2S B133819 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine CAS No. 151775-05-2

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No.: B133819
CAS No.: 151775-05-2
M. Wt: 189.28 g/mol
InChI Key: ORJPJRJOQNUOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves several steps. One common synthetic route includes the reaction of a thiolane derivative with an appropriate allylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

Properties

IUPAC Name

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-3-5-9-8(2)4-6-12(10,11)7-8/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJPJRJOQNUOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385270
Record name 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-05-2
Record name 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.